REACTION_CXSMILES
|
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[C:22]1([CH2:28][CH2:29][O:30][CH2:31][CH2:32][CH2:33][OH:34])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C1(CC2OCCC[O:43]2)C=CC=CC=1.O>CN(C=O)C>[C:22]1([CH2:28][CH2:29][O:30][CH2:31][CH2:32][C:33]([OH:43])=[O:34])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCOCCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC1OCCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
This was then extracted with ether (×3)
|
Type
|
EXTRACTION
|
Details
|
The combined ethereal layers were extracted with 10% aqueous sodium hydroxide solution (500 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCOCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |